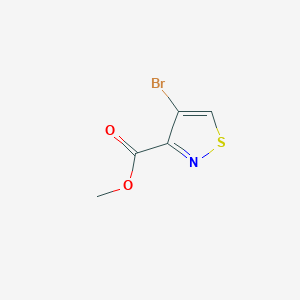

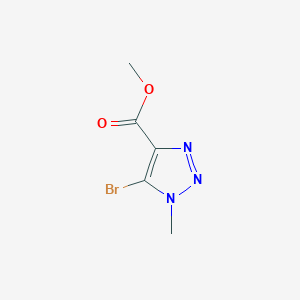

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound with the molecular formula C5H6BrN3O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 1H-1,2,4-triazole-3-carboxylate” was synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole followed by oxidation and esterification .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCn1ncnc1Br . This indicates that the molecule contains a 1,2,3-triazole ring with a bromine atom and a methyl group attached to it. Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 220.02 .Scientific Research Applications

Chemical Reactivity and Synthesis Applications

Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate serves as an important building block in organic synthesis. Its reactivity, particularly due to the presence of the bromo and methyl groups, makes it a versatile intermediate for various chemical transformations. For instance, the kinetics of reactions between various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles and their subsequent reactivity provide insights into the electron-releasing and electron-attracting power of nitrogen atoms in these compounds (Barlin, 1967). This foundational understanding aids in the development of more efficient synthesis methods for related structures.

Role in Synthesizing Biologically Active Derivatives

The compound has been utilized to synthesize N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, showcasing a method to modify the chemical structure to achieve potentially bioactive molecules. This process involves the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate to produce derivatives that are studied for their structural and conformational characteristics, aiding in the development of compounds with specific biological activities (Dzygiel et al., 2004).

Catalytic Applications

Research has explored the use of this compound derivatives as ligands in catalytic applications, such as in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, demonstrating its potential in facilitating complex chemical reactions. This exploration includes studying the compound's efficiency in catalyzing reactions like allene synthesis and alkyne hydration, highlighting its utility in developing novel catalysts that can enhance reaction rates and selectivity (Pokhodylo & Obushak, 2019).

Antimicrobial Activity Exploration

Further research into derivatives of this compound explores their antimicrobial properties. Studies have synthesized novel series of triazole derivatives and evaluated their antimicrobial activities against various bacterial strains. This highlights the compound's role in the development of new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Sanjeeva et al., 2021).

Safety and Hazards

properties

IUPAC Name |

methyl 5-bromo-1-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-4(6)3(7-8-9)5(10)11-2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWINGUABFYCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.